5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
CAS No.: 2097867-41-7
Cat. No.: VC4939223
Molecular Formula: C12H15N5O
Molecular Weight: 245.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097867-41-7 |
|---|---|
| Molecular Formula | C12H15N5O |
| Molecular Weight | 245.286 |
| IUPAC Name | 5-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C12H15N5O/c1-7-14-11-10(4-13-16(11)2)12(15-7)17-5-9-3-8(17)6-18-9/h4,8-9H,3,5-6H2,1-2H3 |
| Standard InChI Key | FMDJHRGUUXHZRP-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C)C(=N1)N3CC4CC3CO4 |
Introduction
Overview of the Compound
The compound 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a hybrid organic molecule featuring a bicyclic framework fused with a pyrazolo[3,4-d]pyrimidine core. This structure combines heterocyclic elements with potential biological activity, making it a candidate for pharmaceutical or biochemical applications.
Structural Features
Key structural components include:
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Pyrazolo[3,4-d]pyrimidine Core: A fused heterocyclic system known for its pharmacological relevance, particularly in antimicrobial, anticancer, and enzyme inhibition studies .
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Bicyclic Scaffold: The 2-oxa-5-azabicyclo[2.2.1]heptane moiety introduces rigidity and conformational constraints, which can influence receptor binding and bioactivity.
Synthesis Pathways
While no direct synthesis route for this specific compound was identified in the search results, related pyrazolo[3,4-d]pyrimidine derivatives are synthesized through:
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Cyclization Reactions: Using ortho-amino esters and nitriles under conventional or microwave-assisted conditions to form the pyrazolo[3,4-d]pyrimidine scaffold .
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Functionalization: Modifications such as halogenation or alkylation to introduce substituents at specific positions on the core structure .
Biological Activity
The pyrazolo[3,4-d]pyrimidine family exhibits diverse biological activities:
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Antimicrobial Properties: Compounds with similar cores have shown significant activity against bacterial and fungal strains by disrupting cell wall synthesis or metabolic pathways .
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Anticancer Potential: Some derivatives act as inhibitors of epidermal growth factor receptors (EGFR), targeting both wild-type and mutant forms commonly implicated in cancer progression .
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Neurological Applications: Pyrazolo-based compounds have been studied for their interaction with GABA receptors, suggesting potential use in treating anxiety or convulsions .
Analytical Characterization
The characterization of such compounds typically involves:
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Spectroscopic Techniques: Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide structural confirmation and purity assessment.
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Elemental Analysis: Used to verify the molecular formula.
For example, related compounds have been characterized using these methods to confirm their regioselectivity and structural integrity after synthesis .
Comparative Data Table
| Property/Aspect | Observations for Related Compounds |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Biological Activity | Antimicrobial, anticancer, neurological |
| Synthesis Methodology | Cyclization of ortho-amino esters with nitriles |
| Analytical Techniques Used | IR, NMR (, ), MS |
| Potential Applications | Drug design (antibiotics, EGFR inhibitors) |
Research Implications
This compound's unique combination of a rigid bicyclic system with a pharmacologically active heterocyclic core suggests:
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Drug Discovery Potential: Its structure can be optimized for specific biological targets.
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Mechanistic Studies: Investigating its interaction with enzymes or receptors could provide insights into its mode of action.
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Synthetic Challenges: Developing efficient synthetic routes for this complex molecule remains an area of interest.
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